![molecular formula C16H25NO5 B14218362 Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester CAS No. 549515-10-8](/img/structure/B14218362.png)
Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of carbamates, which are esters of carbamic acid. The presence of the 2,4,6-trimethoxyphenyl group adds to its distinctiveness, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester typically involves the reaction of butyl isocyanate with 2,4,6-trimethoxybenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the final product through techniques such as distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which then interacts with enzymes or receptors in biological systems. The 2,4,6-trimethoxyphenyl group may enhance its binding affinity and specificity towards certain targets, leading to its observed effects.
Comparison with Similar Compounds
Carbamic acid, methyl ester: A simpler ester with similar reactivity but lacking the 2,4,6-trimethoxyphenyl group.
Carbamic acid, ethyl ester: Another ester with comparable properties but different alkyl chain length.
Carbamic acid, phenyl ester: Contains a phenyl group instead of the 2,4,6-trimethoxyphenyl group, leading to different chemical and biological properties.
Uniqueness: The presence of the 2,4,6-trimethoxyphenyl group in carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester distinguishes it from other carbamates. This group enhances its chemical stability and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
549515-10-8 |
|---|---|
Molecular Formula |
C16H25NO5 |
Molecular Weight |
311.37 g/mol |
IUPAC Name |
methyl N-butyl-N-[(2,4,6-trimethoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C16H25NO5/c1-6-7-8-17(16(18)22-5)11-13-14(20-3)9-12(19-2)10-15(13)21-4/h9-10H,6-8,11H2,1-5H3 |
InChI Key |
KLSZPOHGQAKAFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=C(C=C(C=C1OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
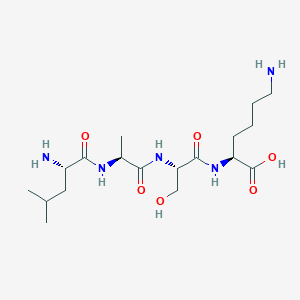
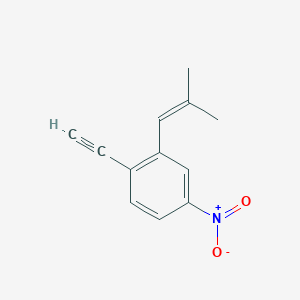
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
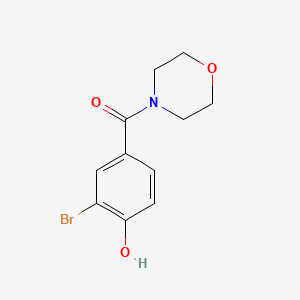
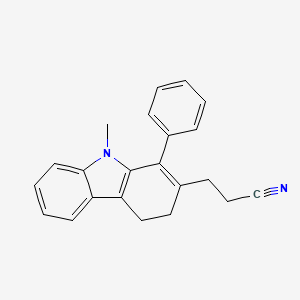
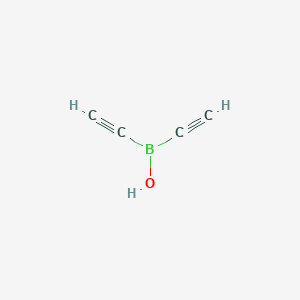
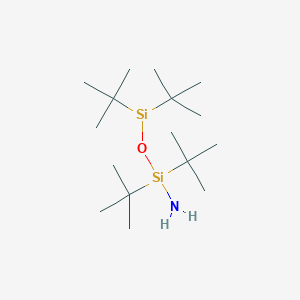
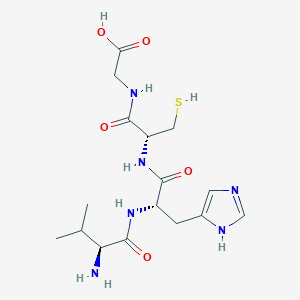
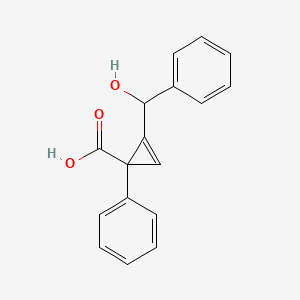

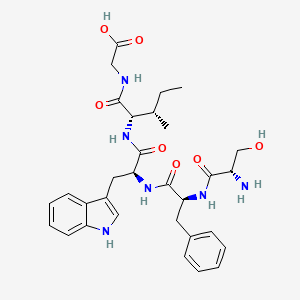
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)

